molecular formula C21H22N2O5 B2976948 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1903681-07-1

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2976948
CAS No.: 1903681-07-1
M. Wt: 382.416
InChI Key: GDKUISKZLZSURO-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a hydroxypropyl group, and a methoxybenzyl group, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include benzofuran-2-ylmethyl ketone, hydroxypropylamine, and methoxybenzyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure may contribute to its efficacy in treating various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but may differ in their substituents and functional groups.

  • Hydroxypropyl derivatives: These compounds contain hydroxypropyl groups but lack the benzofuran moiety.

  • Methoxybenzyl derivatives: These compounds feature methoxybenzyl groups but do not include the benzofuran or hydroxypropyl components.

Uniqueness: N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide stands out due to its combination of benzofuran, hydroxypropyl, and methoxybenzyl groups. This unique structure contributes to its diverse range of applications and potential benefits in scientific research and industry.

Properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-21(26,18-11-14-7-3-6-10-17(14)28-18)13-23-20(25)19(24)22-12-15-8-4-5-9-16(15)27-2/h3-11,26H,12-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKUISKZLZSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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